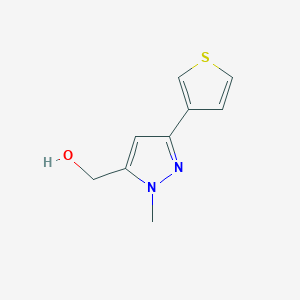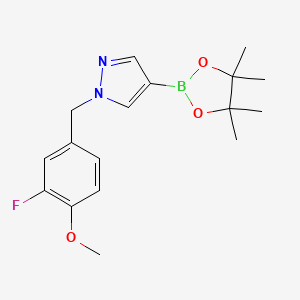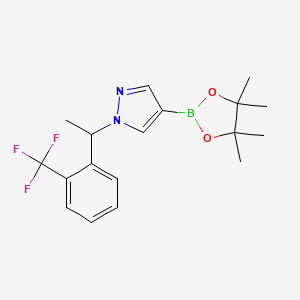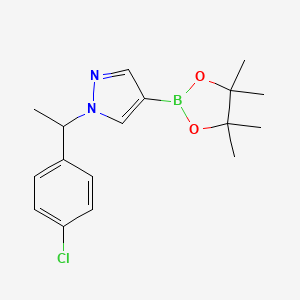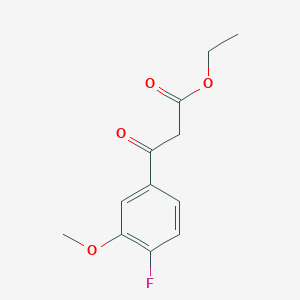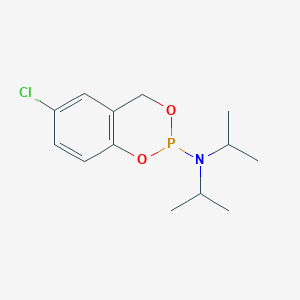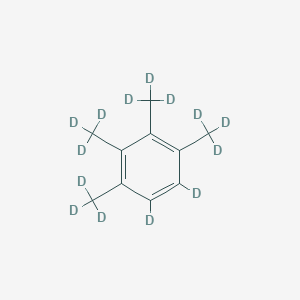
1-Bromotridecano-D27
Descripción general
Descripción
1-Bromotridecane-D27 is an organic compound with the molecular formula C13H27Br . It contains 27 deuterium atoms, making it ideal for use as a stable isotope-labeled reference material in a wide range of scientific applications.
Molecular Structure Analysis
The molecular structure of 1-Bromotridecane-D27 consists of a chain of 13 carbon atoms, with a bromine atom attached to one end . The presence of deuterium atoms instead of hydrogen makes this compound particularly useful in scientific research.Physical and Chemical Properties Analysis
1-Bromotridecane-D27 has a molecular weight of 290.42 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, and flash point are not explicitly mentioned for the deuterated compound .Aplicaciones Científicas De Investigación
Química
El 1-Bromotridecano-D27 puede utilizarse en diversas reacciones químicas debido a su átomo de bromo, que puede actuar como un buen grupo saliente . Puede participar en reacciones de sustitución o eliminación, lo que lo convierte en un reactivo versátil en la química sintética .
Biología
En la investigación biológica, el this compound podría utilizarse potencialmente como un reactivo bioquímico . Sin embargo, las aplicaciones específicas en biología no están bien documentadas y requerirían más investigación .
Medicina
Si bien hay información limitada sobre las aplicaciones médicas directas del this compound, los compuestos bromados se utilizan a menudo en productos farmacéuticos . Podrían utilizarse potencialmente en la síntesis de nuevos fármacos .
Industria
El this compound podría utilizarse potencialmente en la síntesis industrial de otras sustancias químicas . Su larga cadena de carbono y su átomo de bromo reactivo lo convierten en un material de partida útil para la síntesis de una variedad de productos químicos industriales .
Ciencias Ambientales
Los compuestos marcados con isótopos estables como el this compound se utilizan como patrones de contaminantes ambientales para la detección de contaminantes del aire, el agua, el suelo, los sedimentos y los alimentos .
Física
En física, el estudio de moléculas como el this compound puede proporcionar información sobre las propiedades de los bromuros de alquilo similares . Esto puede ser útil para comprender los datos de cambio de fase, el espectro IR y la cromatografía de gases .
Mecanismo De Acción
The mechanism of action of 1-Bromotridecane-D27 is not specified in the available resources. Its use is primarily as a stable isotope-labeled reference material, rather than as an active compound with a specific biological or chemical mechanism of action.
Análisis Bioquímico
Biochemical Properties
1-Bromotridecane-D27 plays a significant role in biochemical reactions due to its stable isotope labeling. This compound is primarily used as a tracer in drug development processes to quantify and track metabolic pathways. The deuterium atoms in 1-Bromotridecane-D27 can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool for studying drug metabolism and distribution .
In biochemical reactions, 1-Bromotridecane-D27 interacts with various enzymes and proteins. For instance, it can be used to study the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The interactions between 1-Bromotridecane-D27 and these enzymes can provide insights into the metabolic stability and biotransformation of pharmaceutical compounds .
Cellular Effects
1-Bromotridecane-D27 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have shown that the incorporation of deuterium into drug molecules can alter their pharmacokinetic properties, potentially leading to changes in cellular uptake and distribution .
The effects of 1-Bromotridecane-D27 on cell function can be observed through its impact on metabolic pathways. For example, it can be used to trace the metabolic fate of drugs within cells, providing valuable information on how these compounds are processed and utilized by different cell types .
Molecular Mechanism
At the molecular level, 1-Bromotridecane-D27 exerts its effects through binding interactions with biomolecules and enzyme modulation. The deuterium atoms in the compound can influence the rate of enzymatic reactions, potentially leading to changes in enzyme inhibition or activation .
1-Bromotridecane-D27 can also affect gene expression by altering the stability and degradation of drug molecules. This can result in changes in the expression levels of genes involved in drug metabolism and transport . Understanding these molecular mechanisms is crucial for optimizing the use of 1-Bromotridecane-D27 in drug development and metabolic studies.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-Bromotridecane-D27 over time are important factors to consider in laboratory settings. Studies have shown that the compound remains stable under various storage conditions, ensuring its reliability for long-term experiments .
In vitro and in vivo studies have demonstrated that 1-Bromotridecane-D27 maintains its biochemical properties over extended periods, allowing researchers to observe its long-term effects on cellular function. This stability is essential for accurately tracing metabolic pathways and studying the pharmacokinetics of drug molecules .
Dosage Effects in Animal Models
The effects of 1-Bromotridecane-D27 can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects .
In animal models, 1-Bromotridecane-D27 can be used to study the threshold effects of drug metabolism and distribution. By varying the dosage, researchers can determine the optimal concentration for achieving desired pharmacokinetic profiles without causing toxicity .
Metabolic Pathways
1-Bromotridecane-D27 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The deuterium labeling allows researchers to trace the metabolic fate of the compound, providing insights into its role in metabolic flux and metabolite levels .
The compound’s interactions with cytochrome P450 enzymes and other metabolic enzymes are crucial for understanding its pharmacokinetic properties. These interactions can influence the rate of drug metabolism and the formation of metabolites, which are important factors in drug development .
Transport and Distribution
The transport and distribution of 1-Bromotridecane-D27 within cells and tissues are influenced by its interactions with transporters and binding proteins. The deuterium labeling can affect the compound’s localization and accumulation, providing valuable information on its pharmacokinetic properties .
Studies have shown that 1-Bromotridecane-D27 can be efficiently transported across cell membranes, allowing it to reach target tissues and exert its effects. Understanding the transport mechanisms of this compound is essential for optimizing its use in drug development and metabolic studies .
Subcellular Localization
The subcellular localization of 1-Bromotridecane-D27 can influence its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications .
By studying the subcellular localization of 1-Bromotridecane-D27, researchers can gain insights into its role in cellular processes and its interactions with biomolecules. This information is crucial for understanding the compound’s mechanism of action and optimizing its use in biochemical research .
Propiedades
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNZQUBFCYTIC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



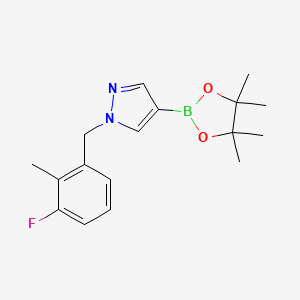
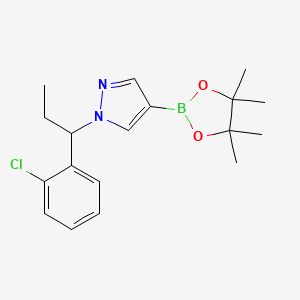
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
